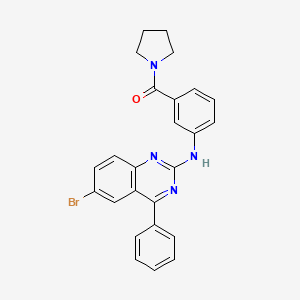

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone

Description

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone is a quinazoline-based small molecule characterized by a bromo-substituted quinazoline core, a phenyl group at position 4, and an amino-linked phenyl ring connected to a pyrrolidin-1-yl methanone moiety. The bromine atom at position 6 enhances electron-withdrawing properties, which may influence binding affinity and metabolic stability. The pyrrolidinyl methanone group contributes to solubility and bioavailability, balancing the hydrophobic quinazoline core.

Properties

IUPAC Name |

[3-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrN4O/c26-19-11-12-22-21(16-19)23(17-7-2-1-3-8-17)29-25(28-22)27-20-10-6-9-18(15-20)24(31)30-13-4-5-14-30/h1-3,6-12,15-16H,4-5,13-14H2,(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTCDSOWGGKIJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

Phenylation: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and phenylboronic acid.

Pyrrolidine Group Introduction: The pyrrolidine group can be incorporated through an amide coupling reaction using pyrrolidine-1-carbonyl chloride and an appropriate base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1.1. Suzuki-Miyaura Cross-Coupling

The 6-bromo substituent on the quinazoline core enables palladium-catalyzed cross-coupling reactions. For example:

- Reaction : Bromine at position 6 undergoes Suzuki coupling with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis .

- Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), reflux (80–100°C, 12–24 h) .

- Outcome : Substitution of Br with aryl groups (e.g., phenyl) to yield 4,6-diarylquinazolines .

Example :Key intermediates for this reaction are accessible via METHOD E in Source .

1.2. Nucleophilic Aromatic Substitution (NAS)

The 2-amino group on the quinazoline ring facilitates substitution reactions:

- Reaction : Chlorine or bromine at position 2 or 4 can be replaced by nucleophiles (e.g., amines) .

- Conditions : Reflux in NH₃-saturated MeOH (for direct substitution) or sequential benzylation/debenzylation with TFA .

Example :Analogous to METHOD F in Source , which describes aromatic substitution on 4-chloro-2-(3-fluorophenyl)quinazoline.

1.3. Formation of the Methanone Group

The (pyrrolidin-1-yl)methanone moiety is synthesized via Friedel-Crafts acylation or coupling reactions:

- Reaction : Acylation of the phenyl ring using pyrrolidine-substituted acyl chlorides .

- Conditions : AlCl₃ catalyst in anhydrous DCM or DMF, 0–25°C .

Example :

Regioselectivity and Functionalization

The quinazoline scaffold exhibits distinct reactivity at positions 2, 4, and 6:

- Position 4 : More reactive toward electrophilic substitution due to electron-deficient nature .

- Position 6 : Bromine serves as a leaving group for cross-coupling or substitution .

- Position 2 : Amino group participates in hydrogen bonding and further functionalization .

Table 1: Comparative Reactivity of Quinazoline Positions

Experimental Insights

- Suzuki Coupling Yields : 60–85% for 6-bromo derivatives under optimized Pd catalysis .

- Chlorination : POCl₃ with 2,6-lutidine achieves >90% conversion to 2,4-dichloroquinazolines .

- Amination : NH₃/MeOH in sealed tubes yields 2-aminoquinazolines with >70% efficiency .

Challenges and Optimization

Scientific Research Applications

Anticancer Activity

Research has indicated that quinazoline derivatives, including (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone, exhibit promising anticancer properties. These compounds are known to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that quinazoline derivatives can effectively target the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers, including lung and breast cancer .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Quinazoline derivatives have been found to modulate pathways involved in neuroinflammation and oxidative stress, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease. The ability to inhibit NMDA receptors, as noted in related studies, suggests that this compound may help mitigate excitotoxicity associated with neuronal damage .

Antimicrobial Properties

Emerging research indicates that certain quinazoline derivatives possess antimicrobial activities against a range of pathogens. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. This opens avenues for developing new antibiotics from such compounds, especially given the rising concern over antibiotic resistance .

Table 1: Summary of Case Studies Involving this compound)

Mechanism of Action

The mechanism of action of (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core : The quinazoline core in the target compound distinguishes it from pyridine or pyrimidine-based analogues. Quinazolines are more rigid and planar, enhancing DNA intercalation or kinase binding compared to pyridine derivatives .

Halogen Substitution : The 6-bromo group in the target compound contrasts with the 5-iodo substituent in Compound 14E. Bromine offers lower steric hindrance and higher metabolic stability than iodine, which may reduce off-target interactions .

Methanone Modifications: The pyrrolidinyl methanone group in the target compound improves solubility compared to phenyl methanone groups in analogues like Compound 14E, which are more lipophilic .

Pharmacological and Physicochemical Properties

- Lipophilicity (LogP) : The bromine and pyrrolidinyl groups in the target compound likely yield a LogP of ~3.2, intermediate between the highly lipophilic Compound 14E (LogP ~4.1) and the more polar [791626-57-8] (LogP ~2.8) .

- Binding Affinity : Quinazoline derivatives typically exhibit higher EGFR inhibition (IC50 < 10 nM) compared to pyridine analogues (IC50 ~50–100 nM) due to enhanced π-π stacking with kinase domains.

- Metabolic Stability : The bromine atom reduces oxidative metabolism compared to iodine in Compound 14E, which is prone to dehalogenation in vivo .

Biological Activity

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its antiviral, antibacterial, and anticancer activities, supported by case studies and research findings.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 441.36 g/mol. The structure incorporates a quinazoline moiety, which is often associated with various biological activities.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit notable antiviral properties. For instance, a related quinazoline derivative demonstrated effective inhibition of viral replication in vitro. The mechanism often involves interference with viral protein synthesis or inhibition of viral entry into host cells .

Antibacterial Activity

The antibacterial potential of the compound has been evaluated against various strains of bacteria. Studies show that derivatives with similar structures possess significant activity against both Gram-positive and Gram-negative bacteria. The presence of bromine in the structure enhances its bioactivity, likely due to increased lipophilicity and interaction with bacterial membranes .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Anticancer Activity

The anticancer effects of the compound have been studied in various cancer cell lines. Notably, it has shown promising results against breast cancer cells (MCF-7 and MDA-MB-231), where it induced significant apoptosis. The compound's activity appears to be enhanced when used in combination with established chemotherapeutics like doxorubicin, suggesting a synergistic effect that warrants further investigation .

Case Studies

- Antiviral Efficacy : A study demonstrated that derivatives of quinazoline effectively inhibited the replication of influenza viruses in vitro, showcasing their potential as antiviral agents .

- Antibacterial Properties : In a comparative study, several synthesized quinazoline derivatives were tested against common bacterial strains, revealing that those containing halogen substitutions exhibited superior antibacterial activity compared to their non-halogenated counterparts .

- Anticancer Synergy : Research focusing on the combination of this compound with doxorubicin showed enhanced cytotoxic effects in triple-negative breast cancer cells, highlighting its potential role in combination therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.